molecular formula C21H20FNO5S2 B2744536 2-(4-fluorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 941986-83-0

2-(4-fluorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

Katalognummer: B2744536
CAS-Nummer: 941986-83-0
Molekulargewicht: 449.51
InChI-Schlüssel: VOYJHCODKQNXJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a synthetically designed, high-purity chemical compound for non-clinical research applications. This complex acetamide derivative features a distinct molecular architecture, incorporating fluorophenoxy, methoxyphenyl sulfonyl, and thiophene functional groups. Such a structure is of significant interest in medicinal chemistry and drug discovery for the exploration of structure-activity relationships (SAR). Its multi-heterocyclic nature suggests potential for interacting with various biological targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound for developing novel bioactive molecules. The presence of the sulfonyl group can influence the compound's binding affinity and metabolic stability, making it a valuable probe for biochemical studies. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please handle with appropriate safety precautions.

Eigenschaften

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5S2/c1-27-16-8-10-18(11-9-16)30(25,26)20(19-3-2-12-29-19)13-23-21(24)14-28-17-6-4-15(22)5-7-17/h2-12,20H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYJHCODKQNXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(4-fluorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide, with CAS number 941986-83-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H20FNO5S2
  • Molecular Weight : 449.5 g/mol
  • Structure : The compound features a complex structure that includes a fluorophenoxy group, a methoxyphenyl sulfonyl moiety, and a thiophene ring, which may contribute to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing thiazolidinone and thiophene rings have shown promising antiviral activity against various viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV). The mechanism often involves inhibition of viral polymerases or proteases, leading to reduced viral replication .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that related compounds exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were reported in the range of 0.22 to 0.25 μg/mL for the most active derivatives .

Cytotoxicity and Selectivity

In assessing cytotoxicity, compounds with similar structures have shown varying degrees of toxicity towards human cell lines. The selectivity index is crucial for determining the therapeutic window; compounds with high antiviral or antibacterial activity but low cytotoxicity are preferred for further development .

Case Studies

  • Study on Antiviral Activity : A study conducted on thiazolidinone derivatives indicated that certain modifications at the C-2 and N-3 positions significantly enhanced their antiviral potency against HCV. Compounds with halogen substitutions showed improved efficacy with IC50 values as low as 0.35 μM .
  • Antimicrobial Evaluation : In another study focusing on pyrazole derivatives, compounds similar to this compound were synthesized and tested for their antimicrobial properties. The findings revealed that structural modifications could lead to enhanced activity against biofilm-forming bacteria .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathogenIC50/MIC ValueReference
AntiviralHCV0.35 μM
AntibacterialStaphylococcus aureus0.22 - 0.25 μg/mL
CytotoxicityHuman Cell LinesVaries (specific data not available)

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in the development of new antibiotics.

Key Findings :

  • Minimum inhibitory concentrations (MICs) for related compounds against Staphylococcus aureus and Staphylococcus epidermidis were reported as low as 0.22 to 0.25 μg/mL, suggesting a potential for similar efficacy in this compound .

Antitumor Activity

The structural features of 2-(4-fluorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide suggest potential antitumor activity. Modifications in phenyl and morpholine groups in related compounds have been shown to enhance cytotoxic effects against various cancer cell lines.

Case Studies :

  • Compounds with naphthalene rings demonstrated significant growth inhibition in HT29 colon cancer cells, indicating that our compound may share similar properties due to its structural characteristics .

Antimicrobial Activity Data

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity Data

Activity TypeCell LineIC50 (μM)Notes
AntitumorHT29 (Colon Cancer)<1.98Significant growth inhibition
AntitumorJurkat T Cells<1.61Enhanced by electron-donating groups

Vergleich Mit ähnlichen Verbindungen

2-(4-Chlorophenyl)-N-(2-((4-Methoxyphenyl)Sulfonyl)-2-(Thiophen-2-Yl)Ethyl)Acetamide

  • Key Difference: Chlorophenyl substituent instead of fluorophenoxy.
  • Impact: The chloro group (electron-withdrawing) may reduce metabolic stability compared to the fluorophenoxy group, which offers a better balance of lipophilicity and electronic effects .
  • Biological Relevance : Chlorinated analogs are often explored for antimicrobial activity, though specific data for this compound are unavailable .

N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide

  • Key Difference: Bromophenyl group replaces the sulfonamide-methoxyphenyl and fluorophenoxy moieties.
  • Biological Data : Exhibited antimycobacterial activity (MIC = 12.5 µg/mL against M. tuberculosis), highlighting the importance of thiophene in targeting microbial enzymes .

Modifications in Aromatic Substituents

N-[2-(4-Methoxyphenyl)Ethyl]-2-Naphthalen-1-Yl-Acetamide (Compound 3a)

  • Key Difference: Naphthalen-1-yl group instead of fluorophenoxy.
  • Biological Data : Demonstrated potent α-glucosidase inhibition (IC50 = 69 µM) and in vivo antidiabetic effects (25.1% blood glucose reduction) .
  • Comparison: The fluorophenoxy group in the target compound may offer improved selectivity due to its smaller size and lower steric hindrance compared to the bulkier naphthalene ring.

N-(4-Fluorophenyl)-2-((4-Ethyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl)Sulfanyl)Acetamide

  • Key Difference : Incorporates a triazole-sulfanyl group instead of the sulfonamide-methoxyphenyl system.
  • Relevance : The triazole ring enhances binding to kinase targets, suggesting that the target compound’s sulfonamide group may prioritize different interaction mechanisms (e.g., hydrogen bonding vs. hydrophobic interactions) .

Heterocyclic Variations

N-(3-Cyanothiophen-2-Yl)-2-(Thiophen-2-Yl)Acetamide

  • Key Difference: Dual thiophene system without sulfonamide or fluorophenoxy groups.
  • Synthesis : Prepared via a two-step process involving thiophene-acetic acid activation, indicating that the target compound’s synthesis may require more complex sulfonylation steps .

2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide

  • Key Difference : Nitrophenyl and formyl groups replace the thiophene and sulfonamide moieties.
  • Applications : Nitrophenyl derivatives are often used as intermediates in drug discovery, but the target compound’s thiophene and sulfonamide groups likely enhance bioavailability .

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Substituents Molecular Weight Biological Activity (IC50 or MIC) Reference
Target Compound Fluorophenoxy, sulfonamide, thiophene ~465.5 g/mol N/A -
2-(4-Chlorophenyl)-N-[...]acetamide Chlorophenyl, sulfonamide, thiophene ~466.0 g/mol N/A [6]
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl, thiophene 296.2 g/mol MIC = 12.5 µg/mL (M. tuberculosis) [4]
Compound 3a Naphthalene, methoxyphenyl 352.4 g/mol IC50 = 69 µM (α-glucosidase) [3]

Table 2: Impact of Substituents on Bioactivity

Substituent Electronic Effect Metabolic Stability Example Compound Observed Outcome
Fluorophenoxy Electron-withdrawing High Target Compound Potential enhanced selectivity
Chlorophenyl Electron-withdrawing Moderate Compound Likely lower stability
Methoxyphenyl Electron-donating Moderate Compound 3a Improved enzyme inhibition
Thiophene Neutral/π-donor High Compound Strong antimicrobial activity

Key Research Findings

  • Sulfonamide vs. Sulfanyl Groups : Sulfonamide-containing compounds (e.g., target compound) exhibit better solubility and target engagement than sulfanyl analogs (e.g., ) due to enhanced hydrogen-bonding capacity .
  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may reduce off-target interactions compared to chlorine, as seen in antidiabetic analogs .
  • Thiophene’s Role : Thiophene-containing analogs consistently show antimicrobial and enzyme-inhibitory activities, suggesting the target compound’s thiophene moiety is critical for bioactivity .

Q & A

Q. What are the standard synthetic routes for 2-(4-fluorophenoxy)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the sulfonyl group via sulfonation of 4-methoxyphenyl precursors using chlorosulfonic acid, followed by coupling with a thiophen-2-yl ethylamine intermediate (analogous to methods in ).
  • Step 2 : Introduction of the fluorophenoxy moiety through nucleophilic substitution or Mitsunobu reactions (similar to fluorophenoxy coupling in ).
  • Step 3 : Final acetamide formation via condensation with activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling) .

Q. Key Considerations :

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for polar intermediates; toluene for high-temperature steps .
  • Catalysts : Triethylamine (TEA) or DMAP for acid scavenging .

Q. How is the compound characterized to confirm structural integrity?

Characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent connectivity (e.g., sulfonyl group at δ 3.8–4.2 ppm for S=O; thiophene protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for CₙHₘFN₂O₄S₂: 495.12; observed: 495.10) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (methanol/water gradient) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the sulfonyl-containing intermediate?

Methodological Approach :

  • Temperature Control : Maintain −40°C during sulfonation to minimize side reactions (as in ).
  • Workup Strategies : Sequential washes with dilute HCl (to remove unreacted reagents) and brine (to isolate organic layers) .
  • Catalytic Additives : Use molecular sieves (3Å) to scavenge water in moisture-sensitive steps .

Q. Example Data :

StepYield (%)Purity (HPLC)
Sulfonation65–7090%
Final Coupling50–5595%

Q. How should researchers resolve contradictions in biological activity data across different assays?

Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM ATP) affecting competitive binding .
  • Solubility Limitations : Use DMSO concentrations ≤0.1% to avoid solvent interference (supported by solubility data in ).
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .

Q. Recommended Workflow :

Re-test under standardized ATP levels (50 μM).

Validate solubility via dynamic light scattering (DLS).

Cross-reference with SPR or ITC (isothermal titration calorimetry) .

Q. What computational strategies are suitable for predicting the compound’s metabolic stability?

Approach :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., fluorophenoxy group as a potential site for oxidative cleavage) .
  • Docking Studies : Model interactions with CYP3A4/2D6 isoforms to identify metabolic hotspots (e.g., sulfonyl group’s electron-withdrawing effects reducing oxidation) .

Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How can researchers address low reproducibility in spectral data (e.g., NMR splitting patterns)?

Root Causes :

  • Conformational Flexibility : Rotamers in the thiophen-2-yl ethyl group may cause signal splitting.
  • Solvent Artifacts : Deuterated solvent impurities (e.g., residual CHCl₃ in CDCl₃) .

Q. Solutions :

  • Variable Temperature NMR : Acquire spectra at 25°C and 50°C to coalesce split peaks ().
  • Advanced Techniques : Use 1^1H-13^13C HSQC/HMBC to assign ambiguous signals (e.g., acetamide carbonyl at δ 170–175 ppm) .

Methodological Challenges in Biological Studies

Q. What in vitro models are appropriate for evaluating the compound’s anti-inflammatory potential?

  • Cell Lines : THP-1 macrophages (LPS-induced TNF-α suppression) .
  • Mechanistic Probes : NF-κB luciferase reporters to quantify pathway inhibition .
  • Dose Range : 0.1–50 μM, with dexamethasone (1 μM) as a positive control .

Q. Data Interpretation :

  • Normalize results to cell viability (MTT assays) to exclude cytotoxicity .

Q. How can researchers design SAR studies for derivatives targeting enhanced solubility?

Structural Modifications :

  • Hydrophilic Substituents : Introduce pyridyl or morpholine groups at the acetamide nitrogen (analogous to ).
  • Prodrug Strategies : Esterify the sulfonyl group to improve aqueous solubility (e.g., phosphate esters) .

Q. Analytical Metrics :

  • LogP Reduction : Target ≤3.0 (from original LogP ~4.2) via AlogPS calculations .
  • Experimental Validation : Shake-flask method (octanol/water partition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.